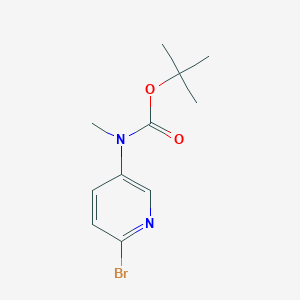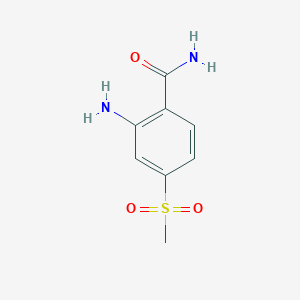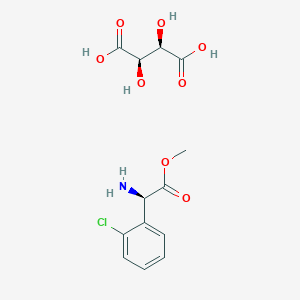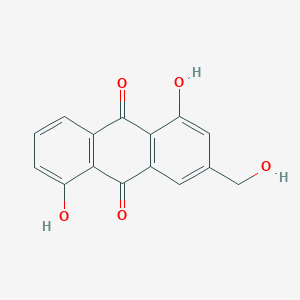
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazepine core, followed by the introduction of the pyridinyl group and the hydroxyimino moiety. Common reagents used in these reactions include:
Benzodiazepine precursors: These are often synthesized through cyclization reactions involving ortho-diamines and carbonyl compounds.
Pyridinyl group introduction: This step may involve nucleophilic substitution reactions.
Hydroxyimino formation: This can be achieved through the reaction of oximes with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
化学反応の分析
Types of Reactions
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential as an anxiolytic, sedative, or anticonvulsant. Its unique structure may offer advantages over existing benzodiazepines.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one likely involves interactions with specific molecular targets, such as GABA receptors in the central nervous system. These interactions can modulate neurotransmitter release and neuronal excitability, leading to its pharmacological effects.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one is unique due to its specific structural features, such as the hydroxyimino and pyridinyl groups. These features may confer distinct pharmacological properties and potential advantages over other benzodiazepines.
特性
分子式 |
C20H20N4O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
(3E)-1-(3,3-dimethyl-2-oxobutyl)-3-hydroxyimino-5-pyridin-2-yl-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H20N4O3/c1-20(2,3)16(25)12-24-15-10-5-4-8-13(15)17(14-9-6-7-11-21-14)22-18(23-27)19(24)26/h4-11,27H,12H2,1-3H3/b23-18+ |
InChIキー |
AKCKOVUHYBYQAE-PTGBLXJZSA-N |
異性体SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N/C(=N/O)/C1=O)C3=CC=CC=N3 |
正規SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(=NO)C1=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)




![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
